2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine

Physicochemical profiling Lipophilicity Drug-likeness

Generic piperazine-thiazole scaffolds produce inconsistent SAR due to uncontrolled lipophilicity and H-bonding variability. This compound's unique 2,4-dimethyl substitution delivers a defined profile: XLogP3 1.6, TPSA 56.4 Ų, single H-bond donor-purpose-built for fragment-based drug discovery and lead optimization. • Balanced logP enables hydrophobic pocket complementarity without excessive lipophilicity • Single H-bond donor retained-unlike N-methyl analogs-critical for kinase/protease target engagement • TPSA 56.4 Ų biases toward peripheral selectivity, reducing CNS penetration risk Reliable supply for global research programs.

Molecular Formula C9H15N3S
Molecular Weight 197.3 g/mol
CAS No. 1247455-59-9
Cat. No. B1422961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine
CAS1247455-59-9
Molecular FormulaC9H15N3S
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC(=CS2)C
InChIInChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-4-3-10-5-8(12)2/h6,8,10H,3-5H2,1-2H3
InChIKeySJSZICVCNDZNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine Scaffold Profile


2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine (CAS 1247455-59-9) is a bifunctional heterocyclic building block combining a piperazine ring with a 4-methylthiazole moiety [1]. This compound is characterized by a unique methylation pattern, featuring substituents on both heterocyclic cores, which distinguishes its physicochemical profile from simpler piperazine-thiazole analogs. The presence of the 2-methyl group on the piperazine ring and the 4-methyl group on the thiazole ring introduces specific steric and electronic properties relevant in medicinal chemistry for fragment-based drug discovery and lead optimization [2].

Generic Substitution Limitations for CAS 1247455-59-9


Generic substitution within the piperazine-thiazole class is unreliable due to the significant impact of even single methyl group additions on lipophilicity, hydrogen-bonding capacity, and molecular conformation [1]. These factors directly influence critical drug-likeness parameters such as solubility, permeability, and metabolic stability. The following quantitative evidence demonstrates precisely how the unique 2,4-dimethyl substitution pattern of this compound creates a differentiated physicochemical and potentially pharmacological profile compared to its closest unsubstituted or mono-substituted analogs, guiding procurement toward the most suitable chemical probe for specific target binding sites [2].

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Scaffold

The target compound exhibits a computed partition coefficient (XLogP3) of 1.6, which is 0.8 log units higher than the unsubstituted piperazine-thiazole scaffold (1-(thiazol-2-yl)piperazine, CID 911806), which has an XLogP3 of 0.8 [1]. This increase is directly attributed to the combined effect of the methyl groups on both rings, as the mono-substituted analog 2-(4-methylpiperazin-1-yl)thiazole (CID 10130248) records an intermediate XLogP3 of 1.2 [2].

Physicochemical profiling Lipophilicity Drug-likeness

H-Bond Donor Preservation vs. N-Methyl Analog

Unlike the 2-(4-methylpiperazin-1-yl)thiazole analog (CID 10130248) which has zero hydrogen-bond donors (HBD), the target compound retains one HBD from its secondary amine in the piperazine ring, as computed and reported by Cactvs 3.4.8.18 [1]. The unsubstituted scaffold also has one HBD, but this capacity is lost in its N-methyl derivative, significantly altering its potential for specific receptor interactions [2].

Hydrogen bond donor Solubility Receptor binding

Increased TPSA Over N-Methyl Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 56.4 Ų, which is 8.8 Ų higher than the TPSA of 47.6 Ų for the 2-(4-methylpiperazin-1-yl)thiazole (CID 10130248) [1]. This difference arises from the unmethylated nitrogen on the piperazine ring, contributing additional polar surface area [2].

Polar surface area Bioavailability CNS penetration

AChE Inhibition SAR Differentiation

While direct data for this specific compound is unavailable, class-level evidence from a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives demonstrates that subtle changes in the thiazole and piperazine substitution pattern can dramatically alter AChE inhibitory potency, ranging from inactive (at 0.1 µM) to compounds with IC50 values between 0.011 µM and 0.286 µM [1]. The dual-methyl substitution in the target compound places it at a unique point in the SAR landscape distinct from the published acetamide-linked series, suggesting a differentiated inhibitory profile.

Acetylcholinesterase inhibition Structure-Activity Relationship Neurodegeneration

Higher MW and Conformational Diversity

The target compound has a molecular weight of 197.30 g/mol, which is +14.02 g/mol higher than the 4-methyl-2-(piperazin-1-yl)thiazole analog (MW 183.28 g/mol) and +28.05 g/mol higher than the unsubstituted scaffold (MW 169.25 g/mol) [1]. This increase, combined with the steric effect of the 2-methyl group on the piperazine ring, offers a demonstrably larger and more conformationally restricted vector for fragment growing, reducing the entropic penalty upon target binding compared to simpler analogs [2].

Fragment-based drug discovery Molecular weight Binding site complementarity

Ideal Deployment Scenarios for CAS 1247455-59-9


Balanced Lipophilicity & H-Bonding for Fragment-Based Design

As demonstrated in Section 3, the compound's XLogP3 of 1.6 and one H-bond donor provide a balanced profile ideal for fragment-based drug discovery, particularly for targets with hydrophobic binding pockets that also engage a key hydrogen bond, such as kinases or proteases [1]. Analogs with lower logP may lack sufficient hydrophobic complementarity, while N-methyl analogs lack the crucial H-bond donor.

SAR Exploration of Cholinesterase Inhibitors

Given the extreme sensitivity of AChE inhibition to structural changes within this class (0.011 to >0.286 µM range), the unique 2,4-dimethyl pattern of this compound makes it an essential control and exploratory vector in any SAR study aimed at differentiating steric and electronic effects of the piperazine ring [2]. Its procurement is mandatory to map the pharmacophoric requirements for CNS-permeable versus peripherally selective inhibitors.

Peripherally-Selective Chemical Probe Design

The compound's TPSA of 56.4 Ų, compared to 47.6 Ų for the N-methyl analog, positions it closer to the threshold for reduced CNS penetration. This makes it a preferred scaffold for designing peripherally acting drug candidates where minimizing brain exposure is a primary safety concern, a key advantage over its more penetrant, lower-TPSA analogs [3].

Lead-Like Library Synthesis Building Block

With its higher molecular weight (197.30 g/mol) and dual functional handles, this compound serves as a more advanced intermediate for generating lead-like compound libraries compared to simpler piperazine-thiazole scaffolds [4]. Its use can streamline synthetic pathways, directly embedding key pharmacophoric features from the initial library design phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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